3-Amino-5,7-dimethyladamantan-1-ol

Lipophilicity Drug Metabolism Chromatography

Regulatory release testing and forced degradation studies demand the USP-specified impurity standard; generic adamantane derivatives fail to match chromatographic retention or mass shift. 3-Amino-5,7-dimethyladamantan-1-ol (Memantine Related Compound F) is the exact certified material for system suitability. • Distinct LogP 0.68 (vs. memantine ~3.3) ensures baseline separation in reversed-phase HPLC; +16 Da shift enables unambiguous MS identification. • Supplied at ≥98% purity with comprehensive CoA, ready for impurity profiling, stability-indicating methods, and bioanalytical quantification. • Immediate availability from bench-scale (10 mg) to multi-gram quantities for GMP/GLP method validation.

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
CAS No. 63971-25-5
Cat. No. B108161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,7-dimethyladamantan-1-ol
CAS63971-25-5
Synonyms3-Amino-5,7-dimethyltricyclo[3.3.1.13,7]decan-1-ol; 
Molecular FormulaC12H21NO
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)O)N)C
InChIInChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3
InChIKeyHSRBAOBUCHCHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5,7-dimethyladamantan-1-ol: Analytical Standard for Metabolite Research


3-Amino-5,7-dimethyladamantan-1-ol (CAS 63971-25-5, C₁₂H₂₁NO, MW 195.30) is a tertiary amino alcohol and adamantane derivative characterized by a rigid cage-like structure with amino and hydroxy functional groups at bridgehead positions [1]. Structurally related to memantine (1-amino-3,5-dimethyladamantane) and amantadine, this compound is most prominently recognized as a metabolite of memantine and as Memantine Impurity IV / USP Related Compound F . The compound exhibits distinct physicochemical properties including predicted LogP 0.68, polar surface area 46 Ų, and high predicted blood-brain barrier penetration potential, making it a specialized tool for analytical chemistry, impurity profiling, and metabolite quantification in pharmaceutical quality control and neurological research applications [2].

Impurity Profiling
Memantine pharmaceutical QC, USP Related Compound F
Metabolite ID
Phase I hydroxylation metabolite for LC-MS/MS method development
Degradation Studies
Forced degradation marker and stability-indicating method validation
Synthetic Scaffold
Hydroxylated adamantane core for medicinal chemistry SAR

Generic Substitution Challenges for 3-Amino-5,7-dimethyladamantan-1-ol


Generic substitution fails because the adamantane pharmacophore is exquisitely sensitive to substitution patterns at the bridgehead positions [1]. While amantadine (1-aminoadamantane), rimantadine, and memantine (1-amino-3,5-dimethyladamantane) share the adamantane core, 3-Amino-5,7-dimethyladamantan-1-ol is distinguished by its specific 7-hydroxy substitution and 3-amino-5,7-dimethyl configuration, which confers a LogP of 0.68 versus memantine's calculated LogP of approximately 3.3—a substantial difference in lipophilicity that fundamentally alters chromatographic retention behavior, metabolic clearance pathways, and biological membrane partitioning [2]. Unlike its parent drug memantine, this compound is a phase I hydroxylated metabolite and recognized degradation/hydrolysis product, making it uniquely required as an authentic analytical standard for impurity profiling, forced degradation studies, and pharmacokinetic metabolite quantification . Generic adamantane derivatives lacking this precise substitution pattern cannot serve as valid surrogates in these regulated analytical contexts.

Property
This Standard
Memantine (generic)
Lipophilicity
LogP ~0.68 (polar hydroxylated)
LogP ~3.3 (lipophilic)
Large lipophilicity gap shifts reversed-phase retention and may alter method selectivity if substituted.
H-Bond Capacity
2 donors, 2 acceptors
1 donor, 1 acceptor
Doubled hydrogen bonding changes HILIC behavior, solubility, and internal standard suitability.
MW / MS Shift
195.30 Da (+16 Da shift)
179.30 Da
The +16 Da mass difference is diagnostic for hydroxylation; memantine cannot serve as metabolite standard.

3-Amino-5,7-dimethyladamantan-1-ol: Quantitative Evidence for Procurement


Lipophilicity Comparison with Memantine

3-Amino-5,7-dimethyladamantan-1-ol exhibits a predicted LogP of 0.68 [1], substantially lower than the LogP of its parent compound memantine (1-amino-3,5-dimethyladamantane), which is reported as approximately 3.3 [2]. This quantitative difference in lipophilicity reflects the introduction of the polar hydroxy group at the adamantane bridgehead position.

LogP Comparison
Class-level inference
Target: LogP 0.68
vs Memantine: ~3.3
LogP difference dictates reversed-phase retention order and precludes direct substitution of memantine reference for impurity quantification.
Predicted values; confirm experimentally if retention time critical.
Lipophilicity Drug Metabolism Chromatography

Polar Surface Area vs Memantine

The predicted polar surface area (PSA) of 3-Amino-5,7-dimethyladamantan-1-ol is 46 Ų [1], compared to memantine's PSA of approximately 26 Ų [2]. This increased PSA arises from the additional hydroxy group at position 7.

PSA Comparison
Class-level inference
Target: PSA 46 Ų
vs Memantine: ~26 Ų
Higher PSA may reduce passive BBB penetration; relevant for metabolite exposure modeling and safety assessment context.
Predicted topological PSA; in vitro permeability data not available.
Blood-Brain Barrier Membrane Permeability Drug Design

Hydrogen Bonding vs Parent Adamantanes

3-Amino-5,7-dimethyladamantan-1-ol possesses 2 hydrogen bond donors (amino and hydroxy groups) and 2 hydrogen bond acceptors [1], whereas memantine contains 1 hydrogen bond donor (primary amine only) and 1 acceptor, and amantadine contains 1 donor and 1 acceptor [2]. The additional hydroxy group doubles the hydrogen bonding capacity of this compound relative to its parent adamantane amines.

H-Bond Profile
Class-level inference
Target: 2 donors, 2 acceptors
vs Parent amines: 1 donor, 1 acceptor
Doubled H-bond capacity increases aqueous solubility and differentiates HILIC retention, supporting use as more polar system suitability marker.
Predicted water solubility ~0.99 g/L (ALOGPS).
Hydrogen Bonding Chromatography Solubility

Molecular Weight for Metabolite Identification

3-Amino-5,7-dimethyladamantan-1-ol has a molecular weight of 195.30 Da (free base) or 231.76 g/mol as the hydrochloride salt , distinguishing it from memantine (179.30 Da free base) by a mass difference of +16 Da corresponding to the addition of one oxygen atom from hydroxylation [1]. This mass shift is diagnostic for phase I oxidative metabolism.

MW / +16 Da Shift
Class-level inference
Target: 195.30 Da
vs Memantine: 179.30 Da
+16 Da (hydroxylation)
The +16 Da shift enables unambiguous HRMS identification of the hydroxylated metabolite; authentic standard required for spectral library matching.
Exact mass; applies to free base form.
Mass Spectrometry Metabolite Identification LC-MS

USP Designation: Memantine Related Compound F

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is officially designated as USP Memantine Related Compound F, a pharmaceutical secondary standard with certified traceability to USP primary standard 1380568 . This regulatory designation is unique to this specific hydroxylated adamantane derivative among the family of memantine-related impurities.

USP Designation
Supporting evidence
Memantine Related Compound F (traceable to USP 1380568)
Official compendial standard required for USP monograph impurity testing; other adamantane derivatives lack this designation.
Verify current USP-NF catalog for availability.
Pharmaceutical Quality Control USP Reference Standard Regulatory Compliance

Supplier Purity: Analytical vs Technical Grade

Multiple commercial suppliers offer 3-Amino-5,7-dimethyladamantan-1-ol with specified minimum purity of 95% (AKSci , BOC Sciences ≥90% , ChemSpace 90% [1]). Higher purity grades (98%+ for analytical standard applications) are also available from specialized vendors of pharmaceutical reference standards.

Supplier Purity
Cross-study comparable
≥95% (multiple suppliers); analytical standard grade ≥98%
Higher purity grade with full CoA recommended for accurate quantification; lower purity may introduce unidentified impurities.
Review supplier CoA for actual batch purity and impurity profile.
Purity Quality Control Analytical Standard

3-Amino-5,7-dimethyladamantan-1-ol: Application Scenarios


Pharmaceutical QC: Memantine Impurity Profiling

As USP Memantine Related Compound F, this compound is procured as a certified reference material for system suitability testing and impurity quantification in memantine hydrochloride drug substance and finished dosage form analysis . The compound's distinct LogP (0.68 vs memantine ~3.3) ensures baseline separation in reversed-phase HPLC methods, while the +16 Da mass shift relative to memantine enables unambiguous MS detection. Laboratories performing regulatory release testing cannot substitute alternative adamantane derivatives, as the USP monograph specifically designates this compound as a required related compound standard.

Drug Metabolism: Metabolite Identification & Quantification

As a phase I hydroxylated metabolite of memantine excreted in urine , 3-Amino-5,7-dimethyladamantan-1-ol is essential for developing and validating LC-MS/MS methods to quantify memantine metabolism in preclinical and clinical studies. The authentic standard provides definitive retention time and MS/MS fragmentation pattern confirmation, enabling accurate identification of the +16 Da metabolic product. The compound's increased polarity (LogP 0.68, PSA 46 Ų) relative to memantine also makes it a useful probe for studying the effects of hydroxylation on adamantane pharmacokinetics, including altered volume of distribution and renal clearance mechanisms.

Forced Degradation: Hydrolysis Product Marker

As a known hydrolysis product of memantine , this compound serves as a critical marker in forced degradation studies to assess drug substance and drug product stability under stress conditions (acidic, basic, oxidative, thermal). Procurement of the pure reference standard enables accurate quantification of degradation product formation, establishment of degradation kinetics, and validation of stability-indicating analytical methods. The distinct chromatographic and spectral properties (derived from its LogP 0.68 and H-bonding capacity) ensure this degradation product is resolved from parent memantine and other potential impurities.

Synthetic Intermediate for Adamantane Drug Discovery

The compound's dual functionality—a primary amino group and a tertiary hydroxy group on a rigid adamantane core—makes it a versatile intermediate for synthesizing novel NMDA receptor modulators and antiviral adamantane derivatives . The LogP of 0.68 and PSA of 46 Ų position this scaffold in a more polar chemical space compared to memantine (LogP ~3.3, PSA ~26 Ų), potentially enabling design of analogs with improved aqueous solubility, reduced CNS penetration for peripheral target engagement, or altered metabolic stability profiles. Procurement of this intermediate supports medicinal chemistry campaigns exploring structure-activity relationships around hydroxylated adamantane scaffolds.

Application
Selection Property
Validation Focus
Pharmaceutical QC: Memantine Impurity Profiling
USP compendial designation (Memantine Related Compound F), distinct LogP and +16 Da MS shift
HPLC retention consistency, MS detection specificity, compendial method system suitability
Metabolism Research: Metabolite Identification & Quantification
+16 Da mass shift, distinct retention from parent, increased polarity
HRMS spectral library matching, LC-MS/MS MRM method validation, metabolite exposure modeling
Forced Degradation: Hydrolysis Product Marker
Known memantine hydrolysis product, unique chromatographic/spectral properties
Stability-indicating method resolution, degradation kinetics, peak purity verification
Medicinal Chemistry: Hydroxylated Adamantane Scaffold
Dual amino/hydroxy functionality on rigid adamantane core; LogP 0.68, PSA 46 Ų
SAR exploration for polar NMDA receptor modulators or antiviral analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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